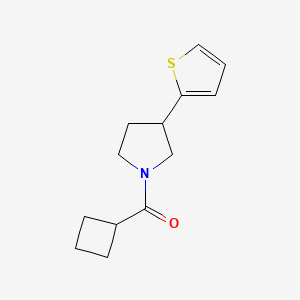

1-Cyclobutanecarbonyl-3-(thiophen-2-yl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOS/c15-13(10-3-1-4-10)14-7-6-11(9-14)12-5-2-8-16-12/h2,5,8,10-11H,1,3-4,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQBQEYVNQZBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutanecarbonyl-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutanecarbonyl-3-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant and Antinociceptive Activities

Recent studies have indicated that derivatives of pyrrolidine compounds, including those with thiophene rings, exhibit significant anticonvulsant and antinociceptive properties. For instance, research has shown that these compounds can modulate neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in the management of epilepsy and pain relief .

Case Study: Evaluation of Anticonvulsant Activity

A study conducted on a series of hybrid compounds derived from pyrrolidine-2,5-dione and thiophene assessed their anticonvulsant activity using animal models. The results demonstrated moderate efficacy in reducing seizure activity in models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole tests. The most active compounds showed balanced inhibition of sodium channels, suggesting their potential as therapeutic agents .

Organic Synthesis Applications

Building Block for Complex Molecules

1-Cyclobutanecarbonyl-3-(thiophen-2-yl)pyrrolidine serves as an important building block in organic synthesis. Its structure allows for further functionalization, enabling the development of more complex molecules with potential biological activities.

Table 1: Synthetic Pathways Utilizing this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Addition | Base-catalyzed, solvent-free | Thiophene derivatives |

| Cycloaddition | UV irradiation | Cycloadducts with enhanced stability |

| Functionalization | Electrophilic substitution | Diverse derivatives with varied properties |

Material Science Applications

Development of New Materials

The unique properties of this compound make it a candidate for developing new materials with specific chemical properties. Its potential use in creating sensors or catalysts is being explored due to its ability to interact with various substrates.

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-3-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclobutanecarbonyl-3-(thiophen-2-yl)pyrrolidine can be contextualized against related pyrrolidine and thiophene-containing derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:

Table 1: Comparative Analysis of this compound and Analogues

*Inferred from pyrrolidine’s typical LogP range .

Key Comparison Points

Structural Flexibility vs. Rigidity :

- The cyclobutanecarbonyl group introduces conformational rigidity compared to the benzyl group in 1-benzyl-3-(thiophen-2-yl)-3-(trimethylsilyloxy)pyrrolidine , which may enhance target selectivity but reduce synthetic accessibility .

- Spiro derivatives (e.g., spiro[indoline-3,2'-pyrrolidine] ) exhibit distinct three-dimensional geometries, enabling unique binding modes in crystal lattices or biological targets .

Biological Activity: The di(thiophen-2-yl)acetoxy pyrrolidinium bromide derivatives demonstrate stereochemical dependence: the (R)-isomer shows superior M3mAChR antagonism and plasma stability compared to the (S)-isomer .

Physicochemical Properties :

- Pyrrolidine derivatives generally exhibit higher aqueous solubility than aromatic analogs (e.g., pyrrole) due to reduced planarity and increased H-bonding capacity (PSA = 12.5 Ų for pyrrolidine vs. 13.1 Ų for pyrrole) .

- The trimethylsilyloxy group in 1-benzyl-3-(thiophen-2-yl)-3-(trimethylsilyloxy)pyrrolidine enhances lipophilicity (LogP ~3.5), whereas the cyclobutanecarbonyl group may balance polarity and steric bulk .

Biological Activity

1-Cyclobutanecarbonyl-3-(thiophen-2-yl)pyrrolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyrrolidine ring linked to a thiophene group and a cyclobutanecarbonyl moiety, is part of a class of compounds known for various pharmacological properties, including antiviral and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.29 g/mol. The structure can be represented as follows:

The compound's unique structural features allow it to participate in various chemical reactions, which may be leveraged for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in disease pathways. Compounds with similar structures have been shown to inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. For instance, the compound may exhibit inhibitory action on lysine-specific demethylase 1 (LSD1), which plays a role in cancer cell proliferation and survival.

Pharmacological Properties

Research indicates that pyrrolidine derivatives, including this compound, may possess:

- Antiviral Activity : Potentially acting against viral replication.

- Anticancer Properties : Inhibiting tumor growth through modulation of signaling pathways.

- Neuroprotective Effects : Possible benefits in neurodegenerative diseases by protecting neuronal cells from damage.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to cancer progression. For example, a study showed that similar compounds could reduce the activity of histone demethylases, which are crucial for epigenetic regulation in cancer cells .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Histone demethylase inhibition |

| Study B | MCF7 | 12 | Apoptosis induction via receptor modulation |

In Vivo Studies

Animal model studies have indicated that administration of the compound leads to significant tumor size reduction in xenograft models. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the pyrrolidine ring.

- Introduction of the thiophene group.

- Addition of the cyclobutanecarbonyl moiety.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-Cyclobutanecarbonyl-3-(thiophen-2-yl)pyrrolidine?

Answer:

The synthesis typically involves multi-step organic reactions, including:

Condensation reactions between cyclobutanecarbonyl precursors and thiophene-containing intermediates.

Cyclization steps to form the pyrrolidine ring, often catalyzed by transition metals (e.g., palladium or copper complexes) .

Functional group modifications , such as acylations or alkylations, to finalize the target structure.

Common solvents include dimethylformamide (DMF) or toluene, with reaction temperatures optimized between 0–100°C. Methodological variations, such as microwave-assisted synthesis, may enhance reaction efficiency .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the pyrrolidine backbone, cyclobutane, and thiophene substituents.

Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and aromatic (C-S/C-C) stretching vibrations .

High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve synthetic byproducts.

Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

Cross-referencing data across these methods ensures structural accuracy .

Advanced: How can researchers address contradictions in reported spectroscopic data for this compound?

Answer:

Discrepancies may arise from impurities, solvent effects, or instrumentation variability. To resolve these:

Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).

Standardize analytical protocols : Use deuterated solvents for NMR and identical HPLC columns/mobile phases.

Collaborative validation : Share samples with independent labs to verify spectral reproducibility.

Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify anomalies .

Advanced: What strategies optimize reaction yield and selectivity during synthesis?

Answer:

Catalyst screening : Test palladium, copper, or organocatalysts to enhance cyclization efficiency .

Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, while toluene reduces side reactions.

Temperature gradients : Gradual heating during cyclization minimizes decomposition.

Design of Experiments (DoE) : Statistical approaches (e.g., factorial design) identify critical parameters (e.g., molar ratios, reaction time) .

Advanced: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

Waste disposal : Segregate organic waste and neutralize acidic/byproduct streams.

Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.

Refer to safety data sheets (SDS) for toxicity profiles and emergency procedures .

Advanced: How do structural modifications influence the compound’s reactivity and potential applications?

Answer:

Cyclobutane ring strain : Enhances electrophilicity, making the carbonyl group reactive toward nucleophiles.

Thiophene moiety : Contributes to π-π stacking interactions, relevant in material science or receptor-binding studies.

Pyrrolidine flexibility : Adjusting substituents at the 3-position modulates steric hindrance and conformational stability.

Comparative studies with analogs (e.g., phenyl or chlorophenyl derivatives) reveal structure-activity relationships .

Advanced: What experimental approaches are recommended to study the compound’s stability under varying conditions?

Answer:

Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.

Analytical monitoring : Track degradation via HPLC-MS and quantify decomposition products.

pH-dependent studies : Assess stability in acidic (pH 2), neutral (pH 7), and basic (pH 9) buffers.

Crystallography : Single-crystal X-ray diffraction identifies degradation-prone structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.